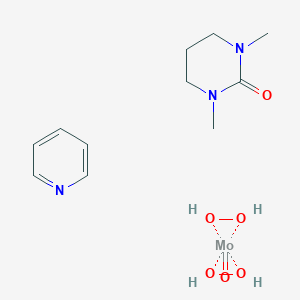

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a combination of four chemical compounds that have been studied for their potential applications in scientific research.

Scientific Research Applications

1. 1,3-Dimethyl-1,3-diazinan-2-one and Related Compounds

Research on compounds like 1,3-dimethyl-1,3-diazinan-2-one focuses on their molecular structures and bonding properties. For example, the study of 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane revealed that this compound adopts a chair conformation, and its molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif (Warad et al., 2012). This research contributes to understanding the structural dynamics of similar diazinane derivatives.

2. Hydrogen Peroxide and Its Chemical Interactions

Hydrogen peroxide is widely used in various chemical processes. For instance, its interaction with 1,5-dienes, catalyzed by an osmium(III) complex, leads to the formation of cis-tetrahydrofurans, which has implications in organic synthesis and chemical engineering (Sugimoto et al., 2016).

3. Oxomolybdenum

Oxomolybdenum complexes have been studied for their catalytic properties, particularly in the epoxidation of olefins. The dioxomolybdenum(VI)–diazabutadiene complexes, for example, are highly active and selective catalysts for the homogeneous epoxidation of cyclooctene using tert-butyl hydroperoxide (Valente et al., 2004). This research contributes to the development of more efficient catalysts in organic chemistry.

4. Pyridine and Its Derivatives

Pyridine and its derivatives are central to many chemical reactions and are often used in creating complex molecular structures. For example, the study of 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine showed how the pyridine ring plays a role in the molecule's hydrogen bonding and overall stability (Jayaratna & Norman, 2010).

Mechanism of Action

Target of Action

1,3-Dimethyl-1,3-diazinan-2-one: 1,3-Dimethyl-1,3-diazinan-2-one (DMPU) is a dipolar aprotic solvent with very strong electron-donating abilities . It is less toxic and less carcinogenic than similar solvents such as hexamethylphosphoric triamide (HMPA) . Its primary targets are likely to be the molecules or reactions that require a strong electron-donating solvent.

Hydrogen Peroxide: Hydrogen peroxide (H2O2) is a simple peroxide with a broad-spectrum antimicrobial action . It targets most forms of microorganisms, including dormant forms with known high resistance profiles, such as bacterial spores and protozoal cysts .

Oxomolybdenum: Oxomolybdenum species are involved in various biochemical reactions, particularly those involving redox processes . The specific targets of oxomolybdenum would depend on the specific compound and its biological context.

Pyridine: Pyridine is a basic heterocyclic organic compound. It is a precursor for synthesizing target pharmaceuticals and agrochemicals . Its primary targets are likely to be the reactions or molecules that require a basic environment or a pyridine ring.

Mode of Action

1,3-Dimethyl-1,3-diazinan-2-one: It can influence the outcomes of chemical reactions by stabilizing charged intermediates through its strong electron-donating abilities .

Hydrogen Peroxide: Hydrogen peroxide acts as an oxidative biocide, generating free radical species that induce DNA, protein, and membrane lipid damage via oxidation .

Oxomolybdenum: Oxomolybdenum species are involved in redox reactions. They can catalyze the controlled oxo-transfer reaction coupled to an electron transfer between substrate and other cofactors .

Pyridine: The nitrogen in the pyridine ring can participate in hydrogen bonding and can carry a positive charge, which can influence the compound’s interaction with its biological targets .

Biochemical Pathways

The biochemical pathways affected by these compounds would depend on the specific reactions they are involved in. For instance, hydrogen peroxide is involved in various biochemical pathways related to immune response and signal transduction .

Pharmacokinetics

The ADME properties of these compounds would depend on their specific chemical structures and the biological context. For instance, hydrogen peroxide is rapidly decomposed by catalase in normal cells .

Result of Action

The result of the action of these compounds would depend on their specific targets and modes of action. For instance, the antimicrobial action of hydrogen peroxide results in the death of microorganisms .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For instance, hydrogen peroxide is unstable in the presence of a base or catalyst .

properties

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIZQLXAXRBKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21MoN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)